
Hydergine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroergocornine mesylate is the methanesulfonic acid salt of 9,10-dihydroergocornine. It is a component of ergoloid mesylate (codergocrine mesilate), a mixture of ergot alkaloid derivatives that is used as a vasodilator and has shown mild benefits in the treatment of vascular dementia. It contains a dihydroergocornine. It derives from an ergocornine.
A 9,10alpha-dihydro derivative of ERGOTAMINE that contains isopropyl sidechains at the 2' and 5' positions of the molecule.
Wissenschaftliche Forschungsanwendungen
Treatment of Dementia
Hydergine has been extensively studied for its efficacy in treating dementia, particularly vascular dementia and Alzheimer's disease. A systematic review of 19 clinical trials indicated that this compound is statistically more effective than placebo in improving cognitive functions. The odds ratio for global improvement was found to be 3.78 (95% CI, 2.72 to 5.27), indicating a significant positive effect on cognitive outcomes in patients with dementia .
- Effectiveness : The compound showed a weighted mean difference of 0.96 (95% CI, 0.54 to 1.37) in comprehensive rating scales across multiple studies, suggesting a notable improvement in cognitive function among treated patients .
- Patient Demographics : Younger patients and those receiving higher doses exhibited greater improvements, although subgroup analyses often yielded non-significant results .
Cognitive Enhancement
Beyond its application in dementia, this compound has been explored as a nootropic or cognitive enhancer for healthy individuals. Research indicates that it may improve memory and learning capabilities, although the evidence remains less robust compared to its use in clinical populations .
Safety and Tolerability
This compound is generally well-tolerated among patients, with a retention rate of approximately 78% in clinical trials . Common side effects include gastrointestinal disturbances and dizziness, but serious adverse effects are rare.
Case Study Overview
Several studies have documented the clinical outcomes associated with this compound treatment:
Study | Population | Treatment Duration | Outcome Measures | Findings |
---|---|---|---|---|
Schneider et al. (1994) | Patients with dementia | Varies by trial | Global ratings, comprehensive scales | Significant improvement in cognition compared to placebo |
Cochrane Review (2007) | Various dementia types | Varies by trial | Cognitive function assessments | Statistically significant benefits noted; however, modest effects in Alzheimer's patients |
Recent Meta-analysis (2020) | Elderly with cognitive decline | 12 weeks average | Neuropsychological tests | Positive effects on cognitive performance; higher doses correlated with better outcomes |
Eigenschaften
CAS-Nummer |
14271-04-6 |
---|---|
Molekularformel |
C32H45N5O8S |
Molekulargewicht |
659.8 g/mol |
IUPAC-Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C31H41N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,21-,23-,24+,26+,30-,31+;/m1./s1 |
InChI-Schlüssel |
UOOWRCRLTSXSAV-GSZJWLEYSA-N |
SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Kanonische SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |
Key on ui other cas no. |
29261-94-7 8067-24-1 14271-04-6 |
Piktogramme |
Health Hazard |
Synonyme |
Dihydroergocornine Dihydroergocornine Mesylate Dihydroergocornine Monomesylate Ergocornine, 9,10-dihydro- Mesylate, Dihydroergocornine Monomesylate, Dihydroergocornine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.